molecular formula C12H15FN2O2S B7864497 cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole

cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B7864497
M. Wt: 270.33 g/mol
InChI Key: QZFVPFRCJWQPCR-JOYOIKCWSA-N
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Description

Cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is a useful research compound. Its molecular formula is C12H15FN2O2S and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C14H18FNO2S
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 1218517-81-7

The presence of the fluorophenyl and sulfonyl groups contributes to its biological activity by enhancing interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can interact with various receptors, potentially altering their activity and leading to downstream effects.
  • Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.

Biological Activity Overview

The biological activities attributed to this compound include:

Activity Type Description Reference
Anticancer Activity Exhibits cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells.
Anti-inflammatory Shows potential in reducing pro-inflammatory cytokines in vitro.
Antiviral Properties Investigated for efficacy against HIV by modulating CCR5 receptor activity.

Anticancer Activity

A study conducted on various pyrrole derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines (e.g., HepG2). The mechanism involved apoptosis induction as confirmed by caspase activity assays, indicating a potential for development as an anticancer agent .

Anti-inflammatory Effects

Research has highlighted the compound's ability to inhibit pro-inflammatory cytokine production in vitro. This suggests a role in managing inflammatory diseases, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis or inflammatory bowel disease .

Antiviral Activity

The compound has been evaluated for its ability to modulate the CCR5 receptor, which is critical for HIV entry into host cells. In vitro studies have shown that derivatives similar to this compound can effectively block this receptor, providing a basis for further exploration in antiviral therapies .

Properties

IUPAC Name

(3aS,6aS)-1-(4-fluorophenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2S/c13-10-1-3-11(4-2-10)18(16,17)15-6-5-9-7-14-8-12(9)15/h1-4,9,12,14H,5-8H2/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFVPFRCJWQPCR-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.